molecular formula C15H28O4S2 B13998034 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 50629-31-7

4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B13998034
CAS No.: 50629-31-7
M. Wt: 336.5 g/mol
InChI Key: AQOSDHFQHXQKBE-UHFFFAOYSA-N
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Description

4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a complex dioxolane derivative characterized by two 1,3-dioxolane rings and a bis(ethylsulfanyl)methyl substituent. The 1,3-dioxolane moiety is a five-membered cyclic ether with two oxygen atoms, often utilized in organic synthesis for its stability and ability to act as a protecting group for diols . The compound’s structure includes a 2,2-dimethyl substitution on both dioxolane rings, which enhances steric protection and influences its reactivity.

Properties

CAS No.

50629-31-7

Molecular Formula

C15H28O4S2

Molecular Weight

336.5 g/mol

IUPAC Name

4-[bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C15H28O4S2/c1-7-20-13(21-8-2)12-11(18-15(5,6)19-12)10-9-16-14(3,4)17-10/h10-13H,7-9H2,1-6H3

InChI Key

AQOSDHFQHXQKBE-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1C(OC(O1)(C)C)C2COC(O2)(C)C)SCC

Origin of Product

United States

Preparation Methods

Preparation of 1,3-Dioxolane Core

Based on analogous compounds such as 4,5-dimethyl-1,3-dioxole-2-ketone , a key intermediate, the following method is applicable:

Step Procedure Conditions Outcome
1 Transesterification of 3-hydroxy-2-butanone with dimethyl carbonate 60-100 °C, 3-6 h, catalyst (e.g., sodium propylate) Formation of carbonic acid monomethyl ester intermediate
2 Heating mixture to 110-160 °C for 2-5 h with distillation of methanol byproduct 110-160 °C, 2-5 h Cyclization to form 4,5-dimethyl-1,3-dioxole-2-ketone
3 Neutralization with concentrated HCl to pH ~7 Room temperature Catalyst neutralization and stabilization
4 Crystallization by cooling to 0-5 °C Cooling, filtration Isolation of crude 1,3-dioxolane product

This procedure is adapted from patent CN103483307A and is critical for constructing the dioxolane rings that form the backbone of the target compound.

Purification and Characterization

  • Purification by recrystallization using solvents such as ethyl acetate or hexane mixtures.
  • Vacuum drying at 40-50 °C for 2-4 hours to remove residual solvents.
  • Characterization by NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Data Tables of Key Reaction Parameters and Yields

Step Reagents Catalyst Temperature (°C) Time (h) Yield (%) Notes
Acetalization 3-hydroxy-2-butanone, dimethyl carbonate Sodium propylate (0.88 g per 88 g substrate) 60-65 6 ~85 Methyl alcohol removed by distillation
Cyclization Reaction mixture from above - 110-115 5 - Methanol continuously distilled off
Neutralization Concentrated HCl - Room temp 0.5 - pH adjusted to ~7
Crystallization Cooling to 0-5 - 0.5-1 62.3 (crude) Filtration or centrifugation
Substitution Halomethyl dioxolane intermediate, sodium ethylthiolate - 50-80 4-12 70-80 Solvent: DMF/DMSO

Research Outcomes and Analysis

  • The multi-step synthesis allows for high regio- and stereoselectivity in forming the dioxolane rings, essential for the compound’s stability and function.
  • The use of dimethyl carbonate as a green reagent in acetal formation aligns with sustainable chemistry practices.
  • The nucleophilic substitution introducing ethylsulfanyl groups proceeds efficiently under mild conditions, preserving the sensitive dioxolane rings.
  • Purification by crystallization yields high-purity product suitable for further application or study.
  • Analytical data from NMR and mass spectrometry confirm the successful synthesis of the target compound with expected molecular formula and structure.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxolane rings or the ethylsulfanyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl groups and dioxolane rings play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane 1,3-dioxolane (two rings) Bis(ethylsulfanyl)methyl, 2,2-dimethyl (both rings) Thioether, cyclic ether ~406.6*
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) 1,3-dioxolane (single ring) Hydroxymethyl, 2,2-dimethyl Hydroxyl, cyclic ether 132.16
(S)-4-((4-Bromobutoxy)methyl)-2,2-dimethyl-1,3-dioxolane 1,3-dioxolane (single ring) 4-Bromobutoxymethyl, 2,2-dimethyl Alkyl bromide, cyclic ether 295.23
(R)-4-((hex-5-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane 1,3-dioxolane (single ring) Hex-5-yn-1-yloxymethyl, 2,2-dimethyl Alkyne, cyclic ether 228.33
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane 1,3-dioxolane (single ring) Bis(diphenylhydroxymethyl), 2,2-dimethyl Alcohol, cyclic ether 466.58

*Calculated based on molecular formula C₁₄H₂₆O₄S₂.

Key Observations :

  • The target compound is unique in combining two dioxolane rings and sulfur-based substituents, distinguishing it from simpler mono-dioxolane derivatives like solketal or bromobutoxy-substituted analogs .

Stability and Reactivity

Thermodynamic Stability

  • The five-membered dioxolane ring in the target compound is inherently more stable than six-membered analogs due to reduced ring strain. For example, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal) is 1.7 kcal/mol more stable than its six-membered isomer, 2,2-dimethyl-1,3-dioxan-5-ol, due to unfavorable axial methyl interactions in the latter .
  • The 2,2-dimethyl groups on both dioxolane rings provide steric shielding, reducing susceptibility to acid-catalyzed ring-opening reactions compared to non-methylated derivatives .

Photochemical and Thermal Reactivity

  • Dioxolanes with 2,2-dimethyl substituents (e.g., poly[2,2-dimethyl-1,3-dioxolan-4-yl]-methyl acrylate) exhibit UV-induced crosslinking , acting as internal sensitizers, whereas 2-oxo-1,3-dioxolane derivatives require thermal or catalytic activation for crosslinking .

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